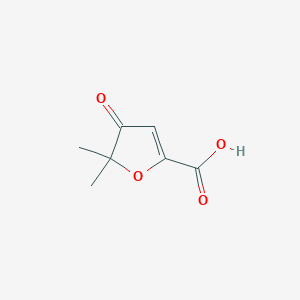
Benzyl (S)-2-((tert-butoxycarbonyl)amino)-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (S)-2-((tert-butoxycarbonyl)amino)-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate is a synthetic organic compound often used in the field of medicinal chemistry It is characterized by its complex structure, which includes a benzyl group, a tert-butoxycarbonyl-protected amino group, and a phthalimide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-2-((tert-butoxycarbonyl)amino)-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Formation of the Phthalimide Moiety: The phthalimide group is introduced through a reaction with phthalic anhydride.
Coupling Reactions: The protected amino acid is coupled with the benzyl group using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions can target the phthalimide moiety, converting it to a more reactive amine.
Substitution: The protected amino group can be deprotected and participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Deprotection is typically achieved using acids like trifluoroacetic acid (TFA).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group might yield benzaldehyde or benzoic acid.
Wissenschaftliche Forschungsanwendungen
Benzyl (S)-2-((tert-butoxycarbonyl)amino)-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug candidate or as a building block in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Benzyl (S)-2-((tert-butoxycarbonyl)amino)-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate would depend on its specific application. Generally, it might interact with enzymes or receptors in biological systems, modulating their activity. The phthalimide moiety could be involved in binding interactions, while the protected amino group might be crucial for specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate: Lacks the Boc protection.
Benzyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxy-pentanoate: Lacks the phthalimide moiety.
Uniqueness
Benzyl (S)-2-((tert-butoxycarbonyl)amino)-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate is unique due to its combination of protective groups and functional moieties, which make it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C25H28N2O7 |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
benzyl (2S)-5-(1,3-dioxoisoindol-2-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C25H28N2O7/c1-25(2,3)34-24(31)26-20(23(30)32-16-17-10-5-4-6-11-17)14-9-15-33-27-21(28)18-12-7-8-13-19(18)22(27)29/h4-8,10-13,20H,9,14-16H2,1-3H3,(H,26,31)/t20-/m0/s1 |
InChI-Schlüssel |
VSJBAZHNSJZZTO-FQEVSTJZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCON1C(=O)C2=CC=CC=C2C1=O)C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCON1C(=O)C2=CC=CC=C2C1=O)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15238100.png)
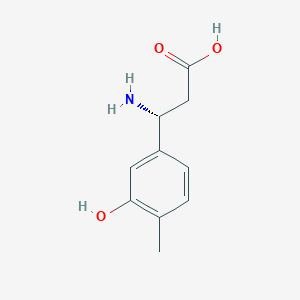
![4-Chloro-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238115.png)
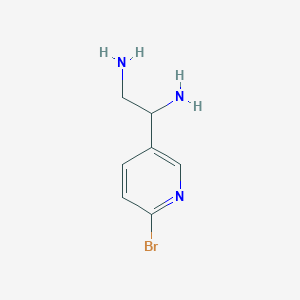
![(7S,8AR)-7-Methoxyoctahydropyrrolo[1,2-A]pyrazine](/img/structure/B15238120.png)
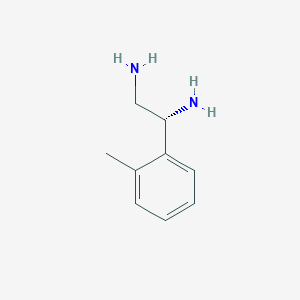
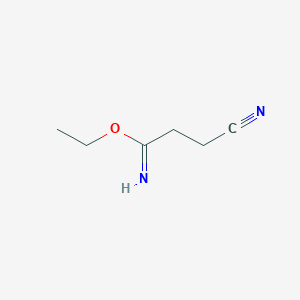

![1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15238143.png)
![(E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B15238155.png)

![6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15238175.png)

